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molecular formula C11H13BrClN3O B8420981 1-(3-Bromo-5-chloropyridin-4-yl)piperidine-4-carboxamide

1-(3-Bromo-5-chloropyridin-4-yl)piperidine-4-carboxamide

Cat. No. B8420981
M. Wt: 318.60 g/mol
InChI Key: JQEWYLWTEUIDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08778925B2

Procedure details

To a solution of 1-(3-bromopyridin-4-yl)piperidine-4-carboxamide E36 (100 mg, 0.35 mmol) in DMF (7.00 mL) was added N-chlorosuccinimide (94 mg, 0.70 mmol). The reaction was heated to 80° C. and stirred for 8 hours before partitioning between EtOAc and water (100 ml each), the separated organic layer was washed with water (2×75 ml), brine (20 mL), dried (MgSO4) and concentrated under reduced pressure to give a crude clear pale yellow oil (82 mg). The crude product was purified by flash column chromatography on silica gel (CH2Cl2, EtOH, 98:2-84:16, biotage 25+S) followed by flash column chromatography on silica gel (CH2Cl2, EtOH, 96:4-82:18, biotage 14+M) to give a mixture of title compound and 1-(3,5-dichloropyridin-4-yl)piperidine-4-carboxamide by-product as a white solid (20 mg). The mixture was further purified by preparative hplc (MeOH, H2O, 9:20, 25 min) to furnish the title compound as a white solid, LC-MS (ESI, 4 min) Rt 2.46 min, m/z 320 (100%, [M+H]+); m/z (ESI) C11H13N3OClBr requires 316.9931, found [M+H]+ 318.0003.
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
94 mg
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[N:8]1[CH2:13][CH2:12][CH:11]([C:14]([NH2:16])=[O:15])[CH2:10][CH2:9]1.[Cl:17]N1C(=O)CCC1=O.ClC1C=NC=C(Cl)C=1N1CCC(C(N)=O)CC1>CN(C=O)C>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:17])[C:7]=1[N:8]1[CH2:13][CH2:12][CH:11]([C:14]([NH2:16])=[O:15])[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
20 mg
Type
reactant
Smiles
ClC=1C=NC=C(C1N1CCC(CC1)C(=O)N)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=CC1N1CCC(CC1)C(=O)N
Step Three
Name
Quantity
94 mg
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before partitioning between EtOAc and water (100 ml each)
WASH
Type
WASH
Details
the separated organic layer was washed with water (2×75 ml), brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude clear pale yellow oil (82 mg)
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography on silica gel (CH2Cl2, EtOH, 98:2-84:16, biotage 25+S)
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrC=1C=NC=C(C1N1CCC(CC1)C(=O)N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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